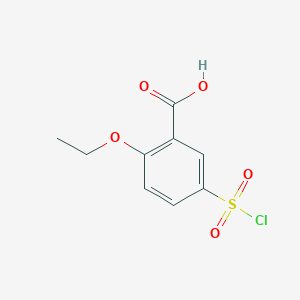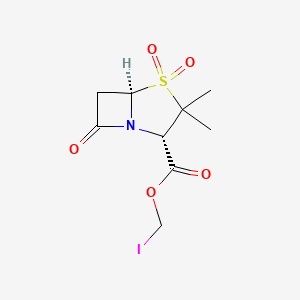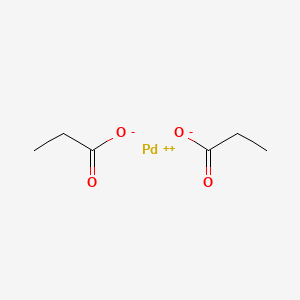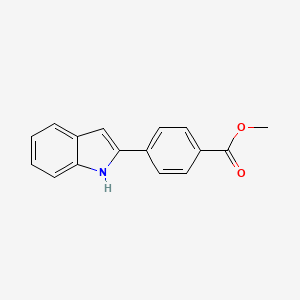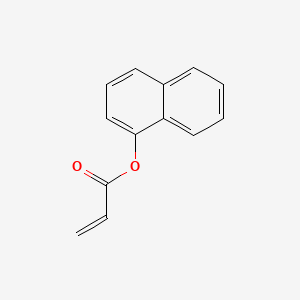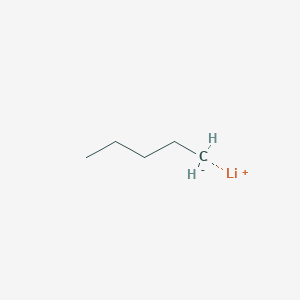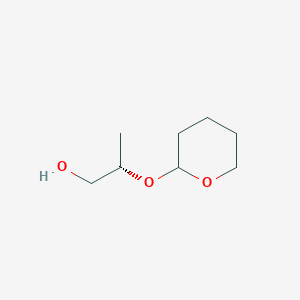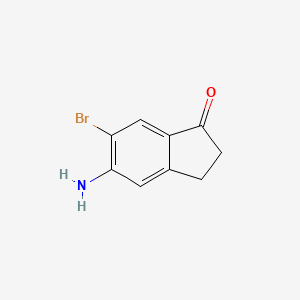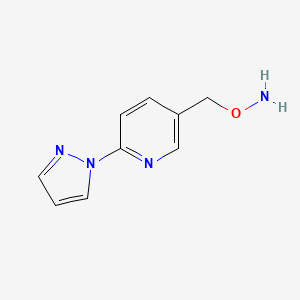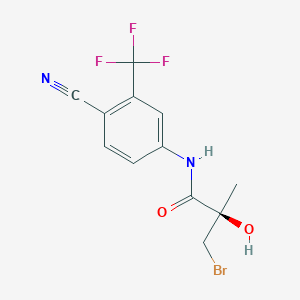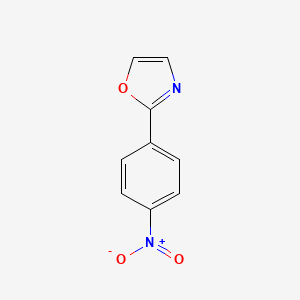
2-(4-硝基苯基)恶唑
概述
描述
2-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom The presence of a nitrophenyl group at the second position of the oxazole ring imparts unique chemical and physical properties to the compound
科学研究应用
2-(4-Nitrophenyl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Biological Research: It is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Oxazole derivatives, in general, have been known to interact with a wide range of biological targets due to their versatile heterocyclic nature .
Mode of Action
It is known that oxazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Oxazole derivatives have been reported to impact a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of heterocyclic compounds like oxazoles .
生化分析
Biochemical Properties
Oxazoles, the class of compounds to which 2-(4-Nitrophenyl)oxazole belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties
Molecular Mechanism
Oxazoles are known to undergo deprotonation at C2, and the resulting lithio salt exists in equilibrium with a ring-opened enolate-isonitrile, which can be trapped by silylation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)oxazole can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .
In the laboratory, 2-(4-Nitrophenyl)oxazole can be synthesized by the condensation of 4-nitrobenzoyl chloride with glycine, followed by cyclization under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(4-Nitrophenyl)oxazole may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The oxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of 2-(4-Nitrophenyl)oxazole.
Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophiles replacing the nitro group.
Reduction: 2-(4-Aminophenyl)oxazole.
Oxidation: Oxidized oxazole derivatives with various functional groups.
相似化合物的比较
2-(4-Nitrophenyl)oxazole can be compared with other similar compounds, such as:
2-Phenyl-oxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Aminophenyl)oxazole: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
2-(4-Methoxyphenyl)oxazole: Contains a methoxy group, which affects its electronic properties and reactivity.
属性
IUPAC Name |
2-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVYYMFLQGIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450426 | |
| Record name | 2-(4-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-08-0 | |
| Record name | 2-(4-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
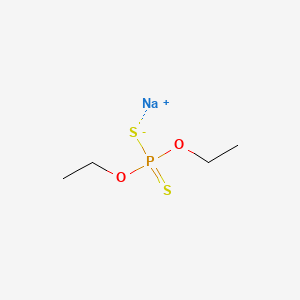
![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
